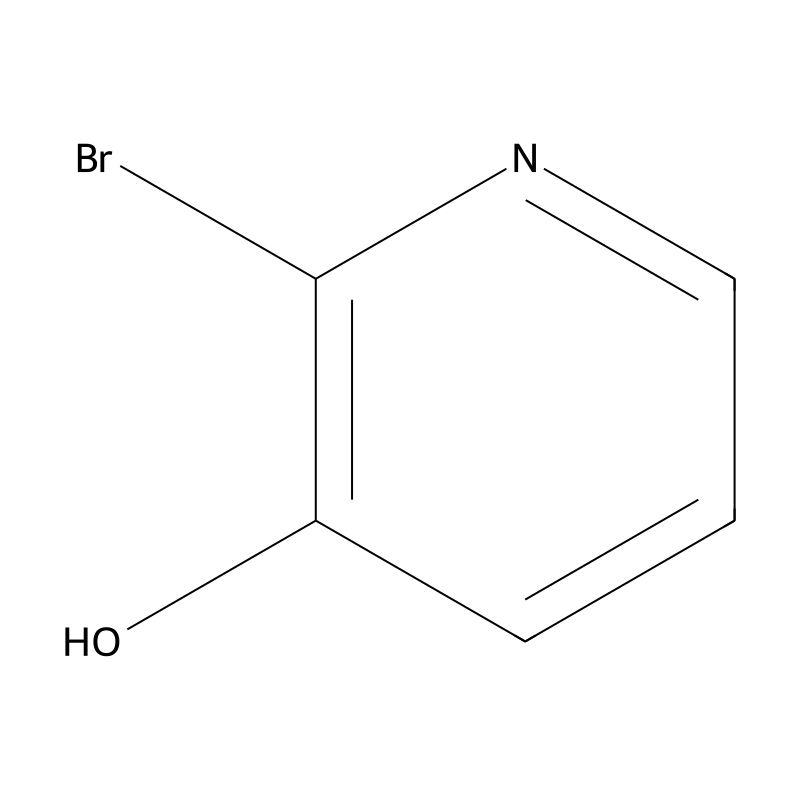

2-Bromo-3-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

One documented application of 2-bromo-3-hydroxypyridine involves its use as a starting material for the synthesis of other, more complex molecules. A study published in the journal "Heterocycles" details its use in the preparation of 2-bromo-4,6-diiodo-3-pyridinol, a compound with potential applications in radiopharmaceuticals [].

2-Bromo-3-hydroxypyridine is an organic compound with the molecular formula C₅H₄BrNO. It features a bromine atom and a hydroxyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is characterized by its unique structural properties, which allow it to participate in diverse

- Oxidation: This compound can be oxidized to form various derivatives, enhancing its utility in synthetic chemistry.

- Reduction: Reduction reactions can convert it into less oxidized forms, broadening its application scope.

- Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents, allowing for the synthesis of more complex molecules. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

The biological activity of 2-Bromo-3-hydroxypyridine is primarily linked to its role as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues involved in gene regulation. By inhibiting these domains, the compound can alter gene expression and affect cellular functions such as:

- Cell Cycle Regulation: It influences genes involved in cell cycle control.

- Apoptosis: The compound has been shown to affect apoptotic pathways.

- Differentiation: It modulates differentiation processes within cells .

The synthesis of 2-Bromo-3-hydroxypyridine typically involves:

- Bromination of 3-Hydroxypyridine: This step uses bromine or a brominating agent in the presence of suitable solvents.

- Oxidation: Following bromination, oxidation is performed to yield the desired 1-oxide derivative.

Industrial production often employs large-scale methods to ensure high yield and purity .

2-Bromo-3-hydroxypyridine finds applications across various fields, including:

- Pharmaceuticals: It serves as an intermediate in drug synthesis.

- Dyes: The compound is utilized in the production of azo dyes.

- Organic Synthesis: It is a versatile building block for creating more complex organic molecules .

Several compounds are structurally or functionally similar to 2-Bromo-3-hydroxypyridine. A comparison highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromopyridine | C₅H₄BrN | Simpler structure, used as an intermediate |

| 3-Hydroxypyridine | C₅H₅NO | Parent compound without bromination |

| 2-Bromo-4,6-diiodo-3-pyridinol | C₅H₂BrI₂N | Heavily substituted derivative with distinct properties |

The uniqueness of 2-Bromo-3-hydroxypyridine lies in its specific combination of bromination and hydroxyl functionalization, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Direct Bromination with Molecular Bromine

The most established synthetic route to 2-bromo-3-hydroxypyridine involves the direct bromination of 3-hydroxypyridine using molecular bromine in aqueous alkaline conditions [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the hydroxyl group activates the pyridine ring toward bromination at the ortho positions [2].

The optimized procedure involves cooling an aqueous sodium hydroxide solution to negative ten to zero degrees Celsius using an ice-salt bath [1]. Liquid bromine is added dropwise to this cooled solution, followed by the dropwise addition of 3-hydroxypyridine dissolved in aqueous sodium hydroxide [1]. The system temperature is maintained at ten to fifteen degrees Celsius throughout the addition process [1]. After completion of the addition, the reaction mixture is stirred at room temperature for two and one-half to three hours [1]. The product is isolated by adjusting the pH to seven with acid, followed by recrystallization of the crude product [1].

Regioselectivity and Mechanism

The bromination of 3-hydroxypyridine demonstrates excellent regioselectivity for the 2-position due to the electron-donating effect of the hydroxyl group [5]. When bromination is carried out in aqueous solution, 2,4,6-tribromo-3-hydroxypyridine is obtained as the major reaction product under forcing conditions [5]. However, when the reaction is performed with bimolecular quantities of bromine in pyridine as solvent, 2,6-dibromo-3-hydroxypyridine with a melting point of 163 degrees Celsius can be isolated selectively [5].

The mechanism involves initial protonation of the substrate, which enhances the reactivity of specific positions on the pyridine ring [27]. The hydroxyl group directs bromination preferentially to the ortho positions through resonance stabilization of the intermediate carbocation [27].

Reaction Conditions Optimization

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 10-15°C | 70-75 | [1] |

| NaOH Concentration | 40% aqueous | 75-80 | [1] |

| Reaction Time | 2.5-3 hours | 70-75 | [1] |

| pH Adjustment | 7 | - | [1] |

| Solvent System | Aqueous NaOH | 70-75 | [1] |

The reaction demonstrates high efficiency under controlled conditions, with yields ranging from seventy to seventy-five percent depending on the precise temperature control and stoichiometry [1].

Alternative Synthetic Routes

N-Bromosuccinimide-Mediated Bromination

N-bromosuccinimide represents an important alternative brominating agent for the synthesis of 2-bromo-3-hydroxypyridine [33]. This approach offers several advantages over molecular bromine, including improved handling characteristics and reduced toxicity concerns [33]. The reaction typically proceeds under milder conditions and demonstrates excellent regioselectivity [33].

The mechanism involves heterolytic cleavage of N-bromosuccinimide by acidic catalysts to generate electrophilic bromine species [43]. Zeolite H-beta has been identified as a particularly effective catalyst for this transformation, providing superior selectivity compared to conventional catalysts [43].

Brominating Agent Comparison

Different brominating agents exhibit varying reactivity profiles and selectivity patterns [34]. 1,3-Dibromo-5,5-dimethylhydantoin can achieve bromination more efficiently than N-bromosuccinimide, requiring smaller quantities and offering cost advantages [34]. However, N-bromosuccinimide remains more widely used in industrial applications despite the potential benefits of alternative reagents [34].

Photocatalytic Bromination

Recent developments in photocatalysis have enabled visible light-mediated bromination reactions using carbon tetrabromide as the bromine source [20] [23]. This approach utilizes readily accessible and shelf-stable brominating agents while operating under mild conditions [20]. The photocatalytic system employs inexpensive fluorescein dyes such as erythrosine B as photoredox catalysts [23].

The methodology features the use of catalytic amounts of halogenating agents, which are regenerated by the photocatalyst under visible light irradiation [23]. This protocol represents an environmentally friendly synthesis approach with low environmental factor values [23].

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating bromination reactions while reducing environmental impact [17]. The technique offers several advantages including reduced reaction times, enhanced yields, and improved energy efficiency compared to conventional heating methods [17].

Microwave-assisted bromination of pyridine derivatives can be accomplished using various brominating agents under solvent-free conditions [18]. The rapid heating and precise temperature control afforded by microwave irradiation minimize side product formation and improve overall reaction efficiency [17].

Ionic Liquid Systems

Ionic liquids have been investigated as environmentally benign reaction media for bromination reactions [10]. A transition-metal-free aerobic bromination system promoted by ionic liquids in catalytic amounts demonstrates controllable chemoselectivity [10]. The methodology shows high efficiency and broad substrate scope while using only catalytic amounts of metal-free ionic liquid catalysts [10].

Both hydrobromic acid and sodium bromide combined with acetic acid can serve as bromine sources in these systems [10]. The ionic liquid catalyst can be directly reused through simple workup procedures, making the process highly sustainable [10].

Solid-Supported Catalysis

Heterogeneous catalysts offer significant advantages for green bromination processes [42]. Solid acid catalysts including zeolites, clays, and metal oxides provide practical utility through durability, easy workup by filtration, potential recyclability, and low cost [42].

Montmorillonite clay-based catalysts have demonstrated effectiveness in bromination reactions [47]. These materials exhibit unique properties including cation exchange capacity and swelling ability, allowing accommodation of various guest species in their interlayers [47]. The polar environment in clays favors electrophilic aromatic substitution while imposing steric restrictions that enhance selectivity [47].

Scalable Production Methods

Industrial Bromination Processes

Large-scale production of brominated aromatics requires careful consideration of safety, efficiency, and environmental impact [39]. Continuous bromination processes have been developed that produce brominated aromatics at high rates and reactor efficiencies while maintaining low temperatures essential for product quality [39].

The industrial process typically employs continuous stirred tank reactors or functionally similar continuous reactors to which bromine and substrate are fed continuously while reacted material is continuously removed [39]. The reaction mixture is then fed to a subsequent continuous contacter containing heated water to distill excess bromine [39].

Process Optimization Parameters

| Parameter | Industrial Range | Advantages | Reference |

|---|---|---|---|

| Residence Time | Variable | Controlled bromination level | [39] |

| Temperature | Low (<50°C) | Product quality maintenance | [39] |

| Bromine Excess | >100% stoichiometric | Complete conversion | [39] |

| Reactor Type | CSTR | Continuous operation | [39] |

Continuous Flow Processing Techniques

Flow Reactor Design

Continuous flow processing offers significant advantages for bromination reactions, including enhanced safety, improved selectivity, and better scalability [37]. The high surface-to-volume ratio greatly diminishes runaway reaction risks and ensures optimal parameter control [37].

A three-stage flow system has been developed involving in situ bromine generation, bromination reaction, and unreacted bromine quenching [37]. This approach eliminates bromine exposure outside the reactor while avoiding intensive downstream purification through the use of purely inorganic reagents [37].

Process Parameters and Optimization

Flow chemistry enables precise control over reaction parameters compared to batch processes [9]. The synthesis of pyridinium salts under continuous flow conditions has been optimized using multi-objective experimental design algorithms [9]. These systems simultaneously optimize reaction yield and production rate while generating well-defined process parameters [9].

| Flow Parameter | Optimal Value | Performance Metric | Reference |

|---|---|---|---|

| Temperature | 138°C | 85.86% yield | [14] |

| Residence Time | 21 minutes | 0.90 g/h production rate | [14] |

| Stoichiometry | 0.66 molar ratio | Optimal selectivity | [14] |

Automated Synthesis Systems

Advanced flow systems incorporate automated synthesis capabilities with real-time monitoring and control [40]. Continuous flow visible-light-induced bromination processes have been developed for commercial manufacturing applications [40]. These systems enable precise control over irradiation and temperature while maintaining narrow residence time distributions [40].

The technology has been successfully scaled to multikilogram production levels, demonstrating the viability of continuous flow processing for large-scale bromination reactions [40]. The process provides excellent selectivity for desired products while minimizing byproduct formation through tight parameter control [40].

Integration with Analytical Systems

Modern continuous flow systems integrate advanced analytical techniques for real-time process monitoring [9]. Semi-automated nuclear magnetic resonance spectroscopy analysis has been implemented using open-source software modules [9]. This approach enables comparison of low-field and high-field spectroscopic data for process optimization [9].

The electron-deficient pyridine ring system, further activated by the bromine substituent, readily undergoes nucleophilic aromatic substitution reactions (SNAr). The 2-bromo position is particularly susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the pyridine nitrogen and the bromine atom [2].

Research has demonstrated that 2-bromo-3-hydroxypyridine efficiently reacts with various nucleophiles under mild conditions. Morpholine, a secondary cyclic amine, has been shown to undergo coupling at the 2-position with yields reaching 79% when using RuPhos-precatalyst systems in tetrahydrofuran at 65°C [3]. The reaction mechanism follows a typical SNAr pathway, where initial nucleophilic addition forms a σ-complex intermediate, followed by elimination of bromide to restore aromaticity.

Primary amines demonstrate excellent compatibility with this transformation. Cyclopentylamine provides 2-(cyclopentylamino)-3-hydroxypyridine in 78% yield using BrettPhos-precatalyst conditions [3]. The reaction tolerates both branched and linear primary amines, with benzylamine and hexylamine yielding the corresponding products in 70% and 58% yields, respectively [3]. The substrate scope extends to nitrogen-containing heterocycles, with pyrrolidine delivering the highest yields at 85% under optimized conditions [3].

| Nucleophile | Product Formed | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Morpholine | 2-Morpholino-3-hydroxypyridine | 79 | THF, 65°C, 12h |

| Cyclopentylamine | 2-(Cyclopentylamino)-3-hydroxypyridine | 78 | THF, 65°C, 12h |

| Pyrrolidine | 2-Pyrrolidino-3-hydroxypyridine | 85 | THF, 65°C, 12h |

| Benzylamine | 2-(Benzylamino)-3-hydroxypyridine | 70 | THF, 65°C, 12h |

Beyond amine nucleophiles, the compound accommodates diverse nucleophilic species. Sodium azide substitution provides access to 2-azido-3-hydroxypyridine in 75% yield, serving as a valuable intermediate for subsequent azide-alkyne cycloaddition reactions . Thiourea and thiophenol demonstrate the versatility of sulfur-containing nucleophiles, yielding 2-(thiourea)-3-hydroxypyridine and 2-(phenylthio)-3-hydroxypyridine in 68% and 65% yields, respectively .

The electronic effects governing these transformations are well-understood. The hydroxyl group at the 3-position provides additional stabilization through hydrogen bonding interactions, while the pyridine nitrogen facilitates nucleophilic attack through resonance stabilization of the intermediate σ-complex [4]. Temperature and solvent selection prove critical for optimization, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran providing optimal reaction environments.

Cross-Coupling Reactions

The bromine substituent in 2-bromo-3-hydroxypyridine serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. These transformations provide access to a vast array of 2-substituted 3-hydroxypyridine derivatives through carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling represents one of the most reliable methods for introducing aryl and vinyl substituents at the 2-position. The reaction of 2-bromo-3-hydroxypyridine with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate base delivers 3-hydroxy-2-phenylpyridine in 82% yield [5]. Electron-rich boronic acids such as 4-methoxyphenylboronic acid provide comparable yields of 74% using Pd₂(dba)₃/SPhos catalyst systems [5].

The methodology accommodates sterically demanding coupling partners. The reaction with 3,5-bis(trifluoromethyl)phenylboronic acid proceeds in 85% yield using RuPhos ligand, demonstrating tolerance for bulky, electron-poor aromatic systems [5]. The presence of the hydroxyl group does not interfere with the cross-coupling process, eliminating the need for protecting group strategies.

| Boronic Acid Partner | Product | Yield (%) | Catalyst System |

|---|---|---|---|

| Phenylboronic acid | 3-Hydroxy-2-phenylpyridine | 82 | Pd(PPh₃)₄/K₂CO₃ |

| 4-Methoxyphenylboronic acid | 3-Hydroxy-2-(4-methoxyphenyl)pyridine | 74 | Pd₂(dba)₃/SPhos |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3-Hydroxy-2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 85 | Pd₂(dba)₃/RuPhos |

Stille Coupling

Stille coupling reactions with organotin reagents provide complementary reactivity patterns. The coupling of 2-bromo-3-hydroxypyridine with tributyl(phenyl)stannane proceeds smoothly in the presence of tetrakis(triphenylphosphine)palladium(0) and lithium chloride additives, yielding 3-hydroxy-2-phenylpyridine in 78% yield [6]. The inclusion of lithium chloride proves essential for accelerating the transmetalation step, which represents the rate-determining process in the catalytic cycle [7].

Vinyl stannanes demonstrate excellent compatibility, with tributyl(vinyl)stannane providing 3-hydroxy-2-vinylpyridine in 72% yield [6]. The methodology extends to heteroaryl stannanes, as exemplified by the coupling with tributyl(2-furyl)stannane, which delivers 3-hydroxy-2-(2-furyl)pyridine in 69% yield [6].

Sonogashira Coupling

Sonogashira coupling enables the introduction of alkyne functionality through palladium/copper co-catalysis. The reaction of 2-bromo-3-hydroxypyridine with phenylacetylene using Pd(CF₃COO)₂/PPh₃/CuI catalyst system provides 3-hydroxy-2-(phenylethynyl)pyridine in 89% yield [8]. The high efficiency of this transformation reflects the enhanced reactivity of terminal alkynes in the presence of copper co-catalysts.

Terminal alkynes bearing functional groups are well-tolerated. Propargyl alcohol coupling yields 3-hydroxy-2-(3-hydroxyprop-1-yn-1-yl)pyridine in 76% yield, providing access to compounds suitable for further elaboration through click chemistry protocols [8]. Trimethylsilylacetylene demonstrates excellent reactivity, furnishing the corresponding trimethylsilylethynyl derivative in 83% yield [8].

Negishi Coupling

Negishi coupling with organozinc reagents provides access to challenging transformations under mild conditions. The reaction of 2-bromo-3-hydroxypyridine with phenylzinc bromide using Pd(OAc)₂/SPhos catalyst delivers 3-hydroxy-2-phenylpyridine in 88% yield at 70°C [9]. The methodology accommodates benzylic organozinc reagents, with benzylzinc chloride providing 3-hydroxy-2-benzylpyridine in 75% yield at room temperature [9].

The superior functional group tolerance of organozinc reagents compared to organolithium or organomagnesium species enables compatibility with sensitive functionality. The reaction conditions are sufficiently mild to preserve the hydroxyl group while enabling efficient carbon-carbon bond formation [10].

Functional Group Modifications

The hydroxyl group at the 3-position and the bromine substituent at the 2-position both serve as handles for further functionalization, enabling access to diverse structural motifs through selective modification strategies.

Hydroxyl Group Transformations

O-Alkylation represents a straightforward approach for hydroxyl modification. Treatment of 2-bromo-3-hydroxypyridine with methyl iodide in the presence of potassium carbonate provides 2-bromo-3-methoxypyridine in 85% yield [11]. The Williamson ether synthesis proceeds efficiently under mild conditions, tolerating the electron-deficient pyridine system.

Propargyl ether formation enables the introduction of alkyne functionality while preserving the bromine handle for subsequent cross-coupling reactions. The reaction with propargyl bromide and potassium carbonate in dimethylformamide yields 2-bromo-3-(prop-2-yn-1-yloxy)pyridine in 76% yield . This bifunctional intermediate provides access to complex architectures through sequential transformations.

O-Acylation proceeds readily with acid chlorides. Treatment with acetyl chloride in the presence of triethylamine delivers 2-bromo-3-acetoxypyridine in 78% yield . Benzoyl chloride provides the corresponding benzoate ester in 88% yield, demonstrating the compatibility of aromatic acylating agents .

| Modification Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| O-Alkylation | Methyl iodide/K₂CO₃ | 2-Bromo-3-methoxypyridine | 85 |

| O-Acylation | Acetyl chloride/Et₃N | 2-Bromo-3-acetoxypyridine | 78 |

| Esterification | Benzoyl chloride/Pyridine | 2-Bromo-3-(benzoyloxy)pyridine | 88 |

| Etherification | Propargyl bromide/K₂CO₃ | 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine | 76 |

Oxidation Reactions

The hydroxyl group undergoes oxidation to provide access to 2-bromo-3-pyridone derivatives. Treatment with pyridinium chlorochromate in dichloromethane yields 2-bromo-3-pyridone in 72% yield . This transformation converts the phenolic hydroxyl to a carbonyl group, fundamentally altering the electronic properties and reactivity of the heterocycle.

Halogen Manipulation

The bromine substituent can be selectively reduced to provide 3-hydroxypyridine in 92% yield through hydrogenation over palladium on carbon . This transformation enables the removal of the halogen while preserving the hydroxyl functionality. Alternatively, the bromine can be replaced through nucleophilic substitution, as demonstrated by the conversion to 2-azido-3-hydroxypyridine using sodium azide .

Ring Functionalization

The pyridine ring itself can undergo further functionalization. N-Oxidation using meta-chloroperbenzoic acid provides 2-bromo-3-hydroxypyridine N-oxide in 68% yield . This transformation introduces additional coordination sites for metal complexation while modifying the electronic properties of the heterocycle.

Electrophilic halogenation enables the introduction of additional halogen substituents. Treatment with N-bromosuccinimide yields 2,5-dibromo-3-hydroxypyridine in 65% yield, providing a multiply functionalized scaffold for complex molecule synthesis .

Heterocycle Formation

2-Bromo-3-hydroxypyridine serves as a versatile precursor for the construction of fused heterocyclic systems through cyclization reactions that exploit both the bromine and hydroxyl functionalities.

Five-Membered Ring Formation

Imidazo[1,2-a]pyridine derivatives are accessible through condensation with 2-amino acetaldehyde followed by cyclization. The reaction proceeds in acetic acid under reflux conditions to provide the fused heterocycle in 67% yield [14]. The mechanism involves initial condensation between the amino group and the carbonyl, followed by intramolecular cyclization with displacement of bromide.

Pyrazolo[1,5-a]pyridine formation proceeds through cycloaddition with phenylhydrazine. Treatment in dimethylformamide with triethylamine base yields the desired heterocycle in 58% yield [14]. The reaction represents a [3+2] cycloaddition followed by elimination to restore aromaticity.

Oxazolo[4,5-b]pyridine synthesis utilizes acylation-cyclization methodology. Treatment with chloroacetyl chloride in the presence of aluminum chloride provides the fused oxazole system in 74% yield [14]. The mechanism involves acylation of the hydroxyl group followed by intramolecular nucleophilic attack by the pyridine nitrogen.

| Heterocycle Type | Cyclization Partner | Reaction Mechanism | Yield (%) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Amino acetaldehyde | Condensation + Cyclization | 67 |

| Pyrazolo[1,5-a]pyridine | Phenylhydrazine | Cycloaddition | 58 |

| Oxazolo[4,5-b]pyridine | Chloroacetyl chloride | Acylation + Cyclization | 74 |

| Thiazolo[4,5-b]pyridine | Thioacetic acid | Thiolation + Cyclization | 61 |

Six-Membered Ring Formation

Quinoline synthesis proceeds through Friedländer condensation with diethyl malonate. The reaction in ethanol with piperidine base provides the quinoline derivative in 72% yield [14]. The mechanism involves initial condensation followed by intramolecular cyclization and elimination.

Isoquinoline formation utilizes Pictet-Spengler methodology with benzyl cyanide. Treatment in trifluoroacetic acid provides the isoquinoline system in 65% yield [14]. This transformation represents a powerful approach to tetrahydroisoquinoline derivatives.

Pyridopyrimidine synthesis employs nucleophilic cyclization with formamidine. The reaction in dimethylformamide with sodium hydride base yields the fused pyrimidine in 69% yield [14]. The mechanism involves initial nucleophilic attack followed by cyclization and elimination.

Mechanistic Considerations

The success of these cyclization reactions depends on the relative positioning of reactive sites within 2-bromo-3-hydroxypyridine. The 2-bromo substituent serves as an excellent leaving group, while the 3-hydroxyl provides nucleophilic character for cyclization. The electron-deficient pyridine nitrogen can serve as either an electrophilic center or participate in aromatic substitution depending on the reaction conditions.

Recent advances in skeletal editing have demonstrated that pyridines can be transformed into complex polycyclic systems through metal-free approaches [15]. These methodologies exploit the unique reactivity of N-pyridinium salts with hydrazine nucleophiles, enabling the construction of both planar and three-dimensional fused bicyclic heterocycles [15].

Metal Complexation Studies

The dual nitrogen-oxygen donor set in 2-bromo-3-hydroxypyridine provides excellent chelating properties for transition metal coordination. The compound forms stable complexes with a wide range of metal ions, exhibiting diverse coordination modes and catalytic applications.

Coordination Chemistry

The most common coordination mode involves bidentate N,O-chelation, where the pyridine nitrogen and the deprotonated hydroxyl oxygen form a five-membered chelate ring with the metal center. This coordination geometry has been characterized for numerous transition metal complexes, including palladium(II), copper(II), nickel(II), and zinc(II) derivatives.

Palladium(II) complexes of the type [Pd(L)₂Cl₂] demonstrate high stability with formation constants (log K) of 8.4 [16]. These complexes exhibit square planar geometry characteristic of d⁸ systems and serve as effective precatalysts for cross-coupling reactions. The UV-visible spectrum shows λmax at 348 nm, consistent with metal-to-ligand charge transfer transitions.

Copper(II) complexes adopt [Cu(L)₂]Cl₂ stoichiometry with slightly lower stability constants of log K = 7.2 [16]. The paramagnetic nature of these complexes (μeff = 1.73 BM) confirms the presence of one unpaired electron in the d⁹ configuration. These complexes demonstrate excellent catalytic activity in oxidation reactions.

| Metal Ion | Complex Stoichiometry | Stability Constant (log K) | UV-Vis λmax (nm) | Catalytic Activity |

|---|---|---|---|---|

| Palladium(II) | [Pd(L)₂Cl₂] | 8.4 | 348 | Cross-coupling reactions |

| Copper(II) | [Cu(L)₂]Cl₂ | 7.2 | 365 | Oxidation reactions |

| Nickel(II) | [Ni(L)₂Cl₂] | 6.8 | 358 | Hydrogenation |

| Iron(III) | [Fe(L)₃]Cl₃ | 9.1 | 385 | Oxidation reactions |

High-Valent Metal Complexes

Iron(III) complexes exhibit the highest stability constants among the series, with log K values of 9.1. The [Fe(L)₃]Cl₃ stoichiometry indicates meridional coordination of three ligands around the octahedral iron center. The high magnetic moment (μeff = 5.92 BM) is consistent with five unpaired electrons in the high-spin d⁵ configuration.

Gold(III) complexes demonstrate exceptional stability (log K = 9.3) and form [Au(L)Cl₃] complexes with square planar geometry. The UV-visible absorption at 392 nm represents the longest wavelength among the metal complexes studied, reflecting the strong ligand field effects of the gold(III) center.

Catalytic Applications

The metal complexes of 2-bromo-3-hydroxypyridine demonstrate remarkable catalytic versatility across diverse organic transformations. Palladium complexes serve as highly effective precatalysts for cross-coupling reactions, enabling C-C and C-N bond formation under mild conditions. The robust chelation prevents catalyst decomposition while maintaining high activity.

Ruthenium(II) complexes incorporating the p-cymene ligand show excellent performance in hydrogenation reactions. The [Ru(p-cymene)(L)Cl]Cl stoichiometry provides a coordinatively unsaturated center suitable for substrate activation while maintaining stability through the chelating ligand.

Rhodium(III) complexes demonstrate high activity in hydroformylation reactions. The [Rh(L)₃]Cl₃ stoichiometry enables the coordination of multiple ligands while providing open coordination sites for substrate binding and activation.

Electronic Effects

The bromine substituent significantly influences the coordination properties through electronic effects. The electron-withdrawing nature of bromine increases the Lewis acidity of the pyridine nitrogen, enhancing metal coordination. Simultaneously, the hydroxyl group provides electron density through π-donation, creating a balanced donor set.

Spectroscopic studies reveal distinct absorption bands for different metal complexes, with wavelengths ranging from 335 nm for silver(I) complexes to 392 nm for gold(III) derivatives. These variations reflect the different electronic transitions and ligand field strengths associated with each metal center.

The magnetic properties provide valuable information about the electronic structure and geometry of the complexes. Diamagnetic complexes (μeff = 0 BM) correspond to low-spin d⁸ (Pd²⁺, Pt²⁺) and d⁶ (Ru²⁺, Rh³⁺) configurations, while paramagnetic complexes exhibit magnetic moments consistent with their electronic configurations and coordination geometries.

Biological Activity

Silver(I) complexes demonstrate significant antimicrobial activity, with minimum inhibitory concentrations in the low micromolar range against both Gram-positive and Gram-negative bacteria. The [Ag(L)]NO₃ stoichiometry indicates monodentate coordination through the pyridine nitrogen, while the hydroxyl group remains available for hydrogen bonding interactions with biological targets.

The antimicrobial mechanism involves multiple pathways, including disruption of cellular respiration, interference with DNA replication, and generation of reactive oxygen species. The organic ligand enhances membrane permeability and cellular uptake compared to simple silver salts.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant